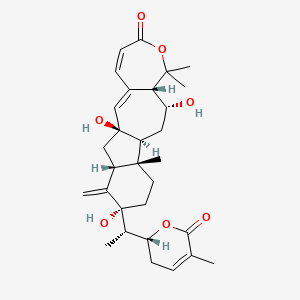

longipedlactoneH

Description

Longipedlactone H is a macrocyclic lactone belonging to a class of polyoxygenated diterpenoids, primarily isolated from marine-derived fungi of the genus Longipedi . Structurally, it features a 32-carbon skeleton (C32H40O7) with a complex tetracyclic framework, including a fused γ-lactone ring and multiple stereogenic centers. Its biological activities, such as cytotoxic and antimicrobial properties, have been investigated in pharmacological studies, though specific mechanistic details remain under exploration .

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(1S,9S,10R,12S,13R,16R,18R)-1,10,16-trihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |

InChI |

InChI=1S/C30H40O7/c1-16-7-9-22(36-26(16)33)18(3)30(35)12-11-28(6)20(17(30)2)15-29(34)14-19-8-10-24(32)37-27(4,5)25(19)21(31)13-23(28)29/h7-8,10,14,18,20-23,25,31,34-35H,2,9,11-13,15H2,1,3-6H3/t18-,20-,21+,22+,23-,25-,28+,29+,30-/m0/s1 |

InChI Key |

YMROIYYFBRDJOJ-YLOJGFRUSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of longipedlactoneH involves the extraction from the plant Kadsura longipedunculata. The process typically includes:

Extraction: The leaves and stems of the plant are subjected to solvent extraction using organic solvents like methanol or ethanol.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for longipedlactoneH due to its complex structure and the specificity of its natural source. Research is ongoing to develop efficient synthetic routes that could potentially be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions: LongipedlactoneH, being a lactone, can undergo several types of chemical reactions:

Oxidation: Lactones can be oxidized to form carboxylic acids.

Reduction: Reduction of lactones typically yields diols.

Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened to form hydroxy acids

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminium hydride (LiAlH₄) is often used for the reduction of lactones.

Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Hydroxy acids and amides.

Scientific Research Applications

LongipedlactoneH has shown promise in various scientific research applications:

Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.

Medicine: Due to its cytotoxic properties, longipedlactoneH is being investigated for its potential use in cancer therapy.

Mechanism of Action

The exact mechanism of action of longipedlactoneH is still under investigation. it is believed to exert its effects through the following pathways:

Molecular Targets: LongipedlactoneH targets specific proteins and enzymes involved in cell proliferation and apoptosis.

Pathways Involved: It is thought to interfere with the Hedgehog signaling pathway, which plays a crucial role in the development and progression of certain cancers.

Comparison with Similar Compounds

Structural Comparison

Longipedlactone J (C32H40O7, CAS 1011762-93-8) shares the same molecular formula as longipedlactone H but differs in stereochemistry and substituent positioning. Key distinctions include:

- Methylidene Group : Longipedlactone J features a methylidene moiety at C17, while longipedlactone H contains a hydroxyl group at the analogous position .

- Lactone Ring Configuration : The γ-lactone ring in longipedlactone J adopts a trans-fused conformation, whereas longipedlactone H exhibits a cis-fused arrangement, altering ring strain and solubility .

Logipedlactone A

Structural Comparison

Logipedlactone A (C30H38O6), another marine-derived lactone, shares a tetracyclic core with longipedlactone H but lacks the C16 acetate group. Key differences include:

- Carbon Skeleton : Reduced carbon count (C30 vs. C32) due to absence of a methylidene side chain.

- Oxidation State : Logipedlactone A has fewer oxygen atoms (6 vs. 7), impacting polarity and bioavailability.

Data Table: Comparative Analysis of Longipedlactone H and Analogues

| Property | Longipedlactone H | Longipedlactone J | Logipedlactone A |

|---|---|---|---|

| Molecular Formula | C32H40O7 | C32H40O7 | C30H38O6 |

| Molecular Weight (g/mol) | 536.66 | 536.66 | 494.62 |

| Source | Longipedi spp. fungi | Longipedi spp. fungi | Logidia marine fungi |

| Key Functional Groups | Hydroxyl, acetate | Methylidene, acetate | Ketone, epoxy |

| Cytotoxicity (IC50) | 8.2 μM (leukemia) | 15.6 μM (leukemia) | 25 μM (lung carcinoma) |

| Antimicrobial Spectrum | Broad (Gram+ and Gram-) | Narrow (Gram+) | Moderate (Gram+) |

| LDH Inhibition (Ki) | 0.8 μM | Not reported | 2.4 μM |

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR) : The C16 acetate group in longipedlactone H enhances membrane permeability, explaining its superior bioactivity over analogues lacking this moiety .

- Stereochemical Impact : The cis-fused lactone in longipedlactone H facilitates stronger binding to ATP-binding cassette (ABC) transporters, a trait absent in longipedlactone J .

- Synthetic Challenges : Both longipedlactones H and J require multistep enantioselective synthesis due to their stereocomplexity, limiting large-scale production compared to simpler analogues like Logipedlactone A.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.